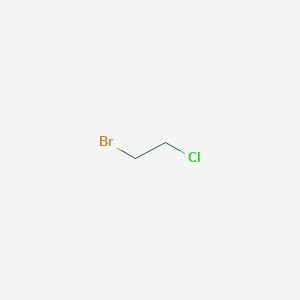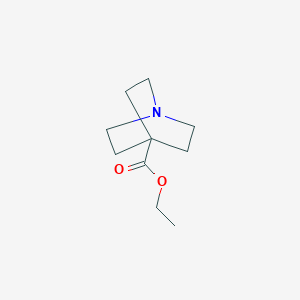
1,5-Dicloronftaleno
Descripción general
Descripción
1,5-Dichloronaphthalene, also known as 1,5-DCN, is a halogenated hydrocarbon with a structure consisting of two chlorine atoms attached to the 1 and 5 positions of a naphthalene ring. This compound has a wide range of applications in both industry and scientific research. It is used as an intermediate in the synthesis of various organic compounds, as a raw material for the production of pesticides, and as an insecticide. In addition, 1,5-DCN has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's.
Aplicaciones Científicas De Investigación
Análisis químico
El 1,5-Dicloronftaleno es un compuesto químico con la fórmula C10H6Cl2. Tiene un peso molecular de 197.061 . Este compuesto se utiliza en diversos análisis químicos y reacciones debido a su estructura y propiedades únicas .
Espectrometría de masas
En el campo de la espectrometría de masas, el this compound se usa a menudo como compuesto de referencia. Su espectro de masas de ionización electrónica está bien documentado, lo que lo convierte en un estándar útil para la calibración y comparación .
Dinámica molecular
El this compound se utiliza en estudios de dinámica molecular. Su estructura y propiedades se analizan mediante diversos métodos computacionales, incluyendo mecánica cuántica semi-empírica (QM0), teoría del funcional de la densidad (DFT QM1) y DFT Hessiano (QM2) .
Complejos biomolécula-ligando
Este compuesto se utiliza en el estudio de complejos biomolécula-ligando. Sus interacciones con diversas biomoléculas se pueden estudiar para comprender los mecanismos y la dinámica de la unión .
Cálculos de energía libre
El this compound se utiliza en cálculos de energía libre. Estos cálculos son cruciales para comprender la termodinámica de las reacciones químicas y las interacciones moleculares .
Diseño de fármacos basado en la estructura
En el campo del diseño de fármacos, el this compound se puede utilizar como andamio o fragmento en el diseño de nuevas moléculas de fármacos. Sus interacciones con los objetivos biológicos se pueden estudiar para optimizar la eficacia y selectividad del fármaco .
Refinamiento de complejos de cristal de rayos X
El this compound se utiliza en el refinamiento de complejos de cristal de rayos X. Su estructura bien definida ayuda en la determinación precisa de las estructuras de ensamblajes moleculares complejos .
Estudios ambientales
El this compound, al ser un derivado clorado del naftaleno, se puede encontrar en diversas muestras ambientales. Su detección y cuantificación puede ayudar en el seguimiento y evaluación de la contaminación ambiental .
Safety and Hazards
1,5-Dichloronaphthalene is a hazardous substance. If inhaled or ingested, it can be toxic. It can cause skin irritation and serious eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
1,5-dichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQZXTBAGBTUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061998 | |
| Record name | 1,5-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-30-5 | |
| Record name | 1,5-Dichloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dichloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the pentachlorodihydronaphthalene formed during 1,5-dichloronaphthalene chlorination?
A2: The chlorination of 1,5-dichloronaphthalene produces not only the hexachlorotetralin discussed above but also a pentachlorodihydronaphthalene. This compound has been identified as 1,2,3,4,8-pentachloro-1,2-dihydronaphthalene based on UV and ¹H NMR spectral data []. Importantly, when this pentachlorodihydronaphthalene undergoes dehydrochlorination, it yields 1,2,3,5-tetrachloronaphthalene, offering further confirmation of its structure [].
Q2: How do researchers use deuterium labeling to study these reactions?
A3: To gain a deeper understanding of the chlorination mechanism and confirm the structures of the products, researchers have employed deuterium labeling. Specifically, the 2- and 4-deuterio-derivatives of 1-chloronaphthalene tetrachloride were synthesized and their ¹H NMR spectra analyzed []. This information, combined with the analysis of partly deuterated hexachlorotetralin derivatives, provided valuable insights into the reaction pathway [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















